molecular formula C14H13NO3 B112437 Amino(3-phenoxyphenyl)acetic acid CAS No. 299168-94-8

Amino(3-phenoxyphenyl)acetic acid

Cat. No.: B112437
CAS No.: 299168-94-8
M. Wt: 243.26 g/mol
InChI Key: PTDUZBVRDQXJJC-UHFFFAOYSA-N
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Description

Amino(3-phenoxyphenyl)acetic acid is an organic compound with the molecular formula C14H13NO3. It is characterized by the presence of an amino group attached to a phenoxyphenyl acetic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(3-phenoxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the sodium hydroxide, allowing it to react with the chloroacetic acid to form phenoxyacetic acid. This intermediate can then be further reacted with an appropriate amine to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Amino(3-phenoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Amino(3-phenoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of amino(3-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and thereby modulating physiological processes .

Comparison with Similar Compounds

Amino(3-phenoxyphenyl)acetic acid can be compared with other similar compounds such as phenoxyacetic acid and its derivativesThis uniqueness makes it a valuable compound for specific research and industrial purposes .

List of Similar Compounds

Properties

IUPAC Name

2-amino-2-(3-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUZBVRDQXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398726
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299168-94-8
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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